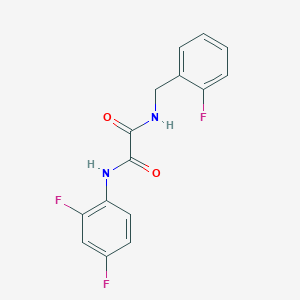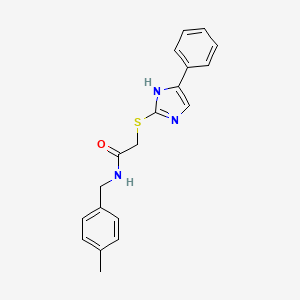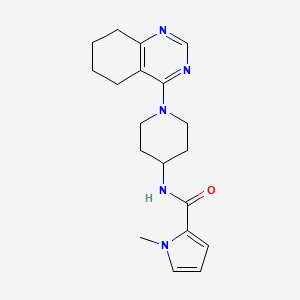![molecular formula C22H15N3O5S B2658168 6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632320-75-3](/img/no-structure.png)
6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H15N3O5S and its molecular weight is 433.44. The purity is usually 95%.
BenchChem offers high-quality 6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Redox-Denitration Reactions
6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, due to its structural complexity and presence of nitro groups, can participate in redox-denitration reactions. Such reactions involve the transformation of nitro compounds under specific conditions, leading to products where the nitro group is either reduced or entirely removed. This reaction mechanism has been observed in similar compounds, providing insights into potential pathways for chemical synthesis and modification (Rees & Tsoi, 2000).
Crystallographic Studies
The compound's intricate molecular structure makes it a subject for crystallographic studies to understand its geometric and electronic configuration better. Such studies contribute to the broader field of material science and molecular engineering, where the arrangement and interaction of molecules dictate the properties of the material. Investigations into substituted thiazolidine derivatives have revealed complex intramolecular interactions and molecular configurations that can be analogous to the compound (Viswanathan et al., 2016).
Cycloaddition Reactions
The cycloaddition reactions involving pyrrolo[1,2-c]thiazoles, a structural motif similar to that in the compound of interest, highlight its potential reactivity towards forming new chemical bonds and frameworks. This reactivity can be harnessed in the synthesis of new molecules with potential biological or material applications. Understanding how such compounds participate in cycloaddition reactions can open new synthetic routes for chemists (Sutcliffe et al., 2000).
Anticancer Activity
Compounds with similar structural features have been synthesized and tested for their anticancer activity, suggesting that 6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione could also possess such biological properties. The study of these compounds provides a basis for developing new therapeutic agents (El-Naem et al., 2003).
Electronic and Photovoltaic Applications
The electronic properties of similar compounds, especially those involving electron-deficient moieties like diketopyrrolopyrrole, are of interest in the development of electronic and photovoltaic devices. Such compounds can serve as active layers or components in organic electronics, offering insights into designing materials with desired electronic properties (Raynor et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the condensation of 3-nitrobenzaldehyde with 2-aminothiazole to form Schiff base, which is then reacted with dimedone to form the chromene ring. The resulting intermediate is then cyclized with ammonium acetate to form the pyrrole ring. The final product is obtained by methylating the pyrrole nitrogen and the chromene methyl groups." "Starting Materials": [ "3-nitrobenzaldehyde", "2-aminothiazole", "dimedone", "ammonium acetate", "methylating agent" ], "Reaction": [ "Step 1: Condensation of 3-nitrobenzaldehyde with 2-aminothiazole to form Schiff base", "Step 2: Reaction of Schiff base with dimedone to form the chromene ring", "Step 3: Cyclization of the resulting intermediate with ammonium acetate to form the pyrrole ring", "Step 4: Methylation of the pyrrole nitrogen and the chromene methyl groups to obtain the final product" ] } | |
Número CAS |
632320-75-3 |
Nombre del producto |
6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
Fórmula molecular |
C22H15N3O5S |
Peso molecular |
433.44 |
Nombre IUPAC |
6,7-dimethyl-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H15N3O5S/c1-11-8-15-16(9-12(11)2)30-20-17(19(15)26)18(13-4-3-5-14(10-13)25(28)29)24(21(20)27)22-23-6-7-31-22/h3-10,18H,1-2H3 |
Clave InChI |
CVOMRZIFLGJURD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=CC=C5)[N+](=O)[O-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2658086.png)




![Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2658095.png)




![Ethyl 2-[(2-nitrobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2658106.png)
![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2658107.png)